molecular formula C15H14N2O4S B2782355 1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide CAS No. 1705062-96-9

1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide

Cat. No.: B2782355
CAS No.: 1705062-96-9
M. Wt: 318.35
InChI Key: GPHMGTTZYQZKFQ-UHFFFAOYSA-N
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Description

1-(1,2-Benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide is a sulfonamide derivative characterized by a benzoxazole core and a 4-methoxyphenyl substituent. The sulfonamide group (-SO₂NH-) is a critical pharmacophore known for its role in enzyme inhibition, particularly in targeting cyclooxygenases (COX) and carbonic anhydrases .

Properties

IUPAC Name

1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4S/c1-20-12-8-6-11(7-9-12)17-22(18,19)10-14-13-4-2-3-5-15(13)21-16-14/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHMGTTZYQZKFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide typically involves the following steps:

    Formation of the benzo[d]isoxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the methanesulfonamide group: This step involves the reaction of the benzo[d]isoxazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the methoxyphenyl group: The final step involves the coupling of the intermediate with 4-methoxyaniline under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s structural uniqueness lies in its 1,2-benzoxazol-3-yl group, distinguishing it from other sulfonamides. Key comparisons include:

Compound Name Core Structure Key Substituents Biological Target/Activity
Target Compound Benzoxazole + sulfonamide 4-Methoxyphenyl Hypothesized COX inhibition
NS398 (N-[2-(cyclohexoxy)-4-nitro-phenyl]-methanesulfonamide) Sulfonamide Cyclohexoxy, nitro groups COX-2 inhibitor (IC₅₀ = 1.77 μM)
SC560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole) Pyrazole 4-Chlorophenyl, 4-methoxyphenyl COX-1 inhibitor (IC₅₀ = 9 nM)
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Oxazole + sulfonamide 5-Methyl-oxazole, 4-methylphenyl Antimicrobial activity

Key Observations :

  • The benzoxazole core in the target compound may confer greater aromatic stability compared to monocyclic oxazole derivatives like the antimicrobial sulfonamide in –3 .

Physicochemical and Pharmacokinetic Properties

  • Crystallinity: Sulfonamides like the oxazole derivative in crystallize in specific lattice arrangements (e.g., monoclinic system, data-to-parameter ratio = 18.8 ), which influence stability and formulation. The target compound’s benzoxazole core might alter crystallization behavior.

Biological Activity

1-(1,2-benzoxazol-3-yl)-N-(4-methoxyphenyl)methanesulfonamide is a synthetic compound belonging to the benzoxazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure

The molecular formula of this compound is C16H16N2O3S, with a molecular weight of 320.37 g/mol. The structure consists of a benzoxazole ring fused with a methanesulfonamide group and a para-methoxyphenyl substituent.

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It might interact with cellular receptors, altering signaling pathways that regulate cell growth and differentiation.
  • DNA Interaction : There is potential for the compound to bind to DNA, disrupting replication and transcription processes.

Antimicrobial Activity

Research has indicated that benzoxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that similar compounds can inhibit bacterial growth against strains like Staphylococcus aureus and Escherichia coli. The specific activity of this compound has not been extensively characterized but is expected to follow this trend based on structural similarities.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of benzoxazole derivatives on cancer cell lines. For example:

  • Cell Lines Tested : Compounds similar to this compound have been tested against various cancer cell lines including:
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Liver cancer (HepG2)

The results showed significant inhibition of cell proliferation in these lines, suggesting potential anticancer properties.

Cell LineIC50 (µM)Reference
MCF-7<10
A549<15
HepG2<20

Toxicity Studies

Preliminary toxicity assessments indicate that while some benzoxazole derivatives exhibit cytotoxicity at high concentrations, they may also have acceptable safety profiles at lower doses. Further studies are necessary to evaluate the specific toxicity of this compound.

Case Studies

A notable case study involved the evaluation of related benzoxazole compounds in vivo. In these studies:

  • Model Organisms : Zebrafish embryos were used to assess developmental toxicity.
  • Findings : Certain derivatives showed minimal toxicity at concentrations up to 50 µM, suggesting a favorable safety profile for further development.

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